Methyl 3,7-dihydroxychol-4-en-24-oate
Description
Molecular Architecture and Stereochemical Configuration
This compound possesses a distinctive molecular architecture built upon the characteristic steroid nucleus common to bile acids. The compound exhibits the molecular formula C₂₅H₄₂O₄ with a molecular weight of 406.6 grams per mole. The steroid backbone consists of four fused rings arranged in the typical cholestane configuration, providing the rigid framework that defines the compound's three-dimensional structure.
The stereochemical configuration of this compound involves multiple chiral centers that determine its spatial arrangement and biological activity. The International Union of Pure and Applied Chemistry name reveals the complete stereochemical description: methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate. This nomenclature establishes the specific configuration at each stereogenic center throughout the molecule.
Table 1: Molecular Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₄₂O₄ | |
| Molecular Weight | 406.6 g/mol | |
| Exact Mass | 406.30831 g/mol | |
| Chemical Abstract Service Number | 3057-04-3 | |
| InChI Key | GRQROVWZGGDYSW-IFJDUOSNSA-N |
The hydroxyl groups positioned at carbons 3 and 7 adopt specific stereochemical orientations that influence the compound's physical and chemical properties. The 3-hydroxyl group maintains an alpha configuration, while the 7-hydroxyl group also exhibits alpha stereochemistry. These hydroxyl substituents contribute significantly to the molecule's polarity and solubility characteristics, enabling interactions with biological membranes and enzymatic systems.
The presence of a double bond between carbons 4 and 5 introduces an element of unsaturation into the steroid framework. This alkene functionality affects the overall geometry of the A-ring and influences the compound's reactivity profile. The double bond adopts a specific geometry that maintains the chair conformation of the cyclohexene ring while introducing planarity at the unsaturated carbons.
The side chain attached at carbon 17 contains a pentanoic acid methyl ester functionality that extends from the steroid nucleus. This aliphatic chain terminates in a methyl ester group, which represents a key structural modification distinguishing this compound from its parent bile acid. The esterification of the carboxyl group alters the compound's physicochemical properties, particularly its lipophilicity and membrane permeability characteristics.
Comparative Analysis with Related Bile Acid Derivatives
This compound belongs to a family of bile acid derivatives that share structural similarities while exhibiting distinct functional differences. Comparative analysis with related compounds reveals important structure-activity relationships and provides insights into the biological significance of specific structural modifications.
Methyl chenodeoxycholate represents the closest structural analog, sharing the same molecular formula C₂₅H₄₂O₄ and identical molecular weight of 406.6 grams per mole. The primary structural difference lies in the saturation state of the steroid nucleus, where methyl chenodeoxycholate lacks the double bond present in this compound. This distinction significantly influences the three-dimensional conformation and chemical reactivity of the two compounds.
Table 2: Structural Comparison of Related Bile Acid Methyl Esters
Methyl deoxycholate provides another important comparative reference, maintaining the same molecular formula while exhibiting a different hydroxylation pattern. The hydroxyl groups in methyl deoxycholate occupy positions 3 and 12, contrasting with the 3,7-dihydroxylation pattern observed in this compound. This positional variation significantly affects the compound's amphiphilic properties and biological interactions.
The relationship between this compound and 7-alpha-hydroxy-3-oxochol-4-en-24-oic acid demonstrates the structural diversity possible within the bile acid family. While both compounds contain the characteristic 4-ene unsaturation, the oxidation state at carbon 3 differs substantially. The ketone functionality in 7-alpha-hydroxy-3-oxochol-4-en-24-oic acid replaces the hydroxyl group present in this compound, illustrating the metabolic transformations that can occur within bile acid biosynthetic pathways.
Analysis of 12β-methyl-18-nor-bile acid derivatives reveals structural modifications that extend beyond simple hydroxylation patterns. These compounds incorporate additional methyl substitution and ring contraction, demonstrating the structural diversity achievable through synthetic modifications of the bile acid scaffold. The synthesis of such derivatives provides insights into structure-activity relationships and potential therapeutic applications.
The comparative analysis also extends to isomeric forms such as 3β,7α-dihydroxy-5β-cholan-24-oic acid, which maintains the same hydroxylation positions but exhibits different stereochemistry at carbon 3. This stereochemical variation, where the 3-hydroxyl group adopts a beta configuration instead of alpha, significantly impacts the compound's biological activity and physical properties.
Crystallographic and Spectroscopic Identification Methods
The identification and characterization of this compound rely on multiple analytical techniques that provide complementary structural information. Spectroscopic methods form the foundation of structural elucidation, while crystallographic analysis offers detailed three-dimensional molecular geometry data.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural identification and stereochemical assignment. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts and coupling patterns that confirm the presence of specific functional groups and their spatial relationships. The hydroxyl protons typically appear as broad signals in the region between 3.5 and 4.5 parts per million, while the olefinic proton associated with the 4-ene double bond exhibits a distinctive chemical shift around 5.3 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and functional group environments. The methyl ester carbonyl carbon typically resonates around 174 parts per million, while the olefinic carbons of the 4-ene system appear in the region between 120 and 140 parts per million. The quaternary carbons bearing methyl substituents exhibit characteristic chemical shifts that aid in structural confirmation.
Table 3: Spectroscopic Identification Parameters
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers high accuracy mass measurements, while electrospray ionization techniques enable soft ionization for intact molecular ion detection. The characteristic fragmentation patterns include loss of the methyl ester group and sequential eliminations of hydroxyl substituents.
Infrared spectroscopy contributes valuable functional group identification through characteristic vibrational frequencies. The hydroxyl stretching vibrations typically appear as broad absorptions in the region between 3200 and 3600 wavenumbers, while the ester carbonyl stretching frequency occurs around 1735 wavenumbers. The alkene stretching vibrations provide additional confirmation of the 4-ene double bond presence.
Thin-layer chromatographic analysis enables separation and identification through comparison with authentic standards. Silver nitrate-impregnated silica gel plates provide enhanced separation of unsaturated compounds, allowing differentiation between this compound and its saturated analogs. The retention factor values under standardized conditions serve as diagnostic parameters for compound identification.
High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for quantitative analysis and structural confirmation. Reverse-phase chromatographic separation using methanol-water gradient systems provides excellent resolution of bile acid derivatives. The combination of chromatographic retention time and mass spectral fragmentation patterns enables unambiguous identification even in complex biological matrices.
X-ray crystallographic analysis, when suitable crystals can be obtained, provides the ultimate structural confirmation through direct determination of atomic positions and bond lengths. The three-dimensional molecular geometry revealed through crystallographic analysis confirms stereochemical assignments and reveals important intermolecular interactions. Crystal packing arrangements provide insights into the compound's solid-state properties and potential polymorphic behavior.
Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete structural assignment and stereochemical confirmation. These methods establish connectivity relationships between atoms and reveal spatial proximities that confirm the proposed molecular structure. The combination of multiple spectroscopic techniques provides comprehensive structural characterization that supports confident compound identification and purity assessment.
Properties
CAS No. |
66471-09-8 |
|---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,7R,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h13,15,17-21,23,26-27H,5-12,14H2,1-4H3/t15-,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChI Key |
LEMNKDYZZKCTCV-DCUNTRSVSA-N |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4=CC(CCC34C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C[C@@H](CC[C@]34C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4=CC(CCC34C)O)O)C |
Synonyms |
methyl 3 alpha,7 alpha-dihydroxychol-4-en-24-oate methyl 3,7-dihydroxychol-4-en-24-oate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group Variations
3-Oxochol-4-en-24-oic Acid Methyl Ester (CAS 1452-33-1)
- Structure : Features a ketone group at position 3 instead of a hydroxyl, retaining the chol-4-en double bond and methyl ester.
- Molecular Formula : C25H38O3 (MW: 386.57) vs. C25H38O4 (estimated for Methyl 3,7-dihydroxychol-4-en-24-oate).
- This compound is prone to thermal decomposition during gas chromatography, necessitating derivatization for analysis .
7α-Hydroxy-3-oxochol-4-en-24-oic Acid (CAS 14772-95-3)
- Structure : Combines a 7α-hydroxyl with a 3-ketone group and chol-4-en backbone.
- Molecular Formula : C24H36O4 (MW: 388.54).
- Implications : The absence of a 3-hydroxyl and presence of a 3-ketone may limit its role in bile acid biosynthesis but enhance metabolic stability. Its molecular weight is slightly lower than the target compound due to fewer oxygen atoms .
Stereochemical and Epimeric Variations
3β,7α-Dihydroxychol-4-en-24-oic Acid Methyl Ester
- Structure : 3β-hydroxyl epimer of the target compound.
- Implications : Stereochemistry at C3 affects metabolic pathways. The 3β-epimer is less stable under analytical conditions (e.g., gas chromatography) due to thermal decomposition, requiring methoxylation for identification .
3α,7α-Diacetoxy-12-oxo-5β-cholan-24-oate (CAS 28535-81-1)
- Structure : Acetylated hydroxyls at 3 and 7, a 12-oxo group, and a saturated 5β-cholan backbone.
- Molecular Formula : C29H44O7 (MW: 504.66).
- Implications: Esterification (diacetoxy) increases lipophilicity, enhancing membrane permeability.
Substituent Additions and Modifications
Methyl 3,7-Diacetoxy-12-hydroxycholan-24-oate
- Structure : Acetylated 3 and 7-hydroxyls, 12-hydroxyl, and saturated cholan backbone.
- Molecular Formula : C29H44O7 (MW: 504.66).
- Implications : Acetylation masks polar hydroxyl groups, improving bioavailability. The 12-hydroxyl may confer distinct biological activity, such as altered binding to bile acid transporters .
3a,7a-Dihydroxy-12-oxo-5b-cholan-24-oate
Stability and Analytical Challenges
- Thermal Decomposition : Both this compound and its 3β-epimer decompose under standard gas chromatography conditions, necessitating methoxylation or alternative analytical techniques (e.g., LC-MS) .
- Esterification Stability : Acetylated derivatives (e.g., diacetoxy compounds) exhibit enhanced stability during analysis and storage compared to free hydroxyls .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| This compound | 3α-OH, 7α-OH, Δ4, C24-ester | C25H38O4 | 402.57* | Not Provided |
| 3-Oxochol-4-en-24-oic Acid Methyl Ester | 3-oxo, Δ4, C24-ester | C25H38O3 | 386.57 | 1452-33-1 |
| 7α-Hydroxy-3-oxochol-4-en-24-oic Acid | 7α-OH, 3-oxo, Δ4 | C24H36O4 | 388.54 | 14772-95-3 |
| 3α,7α-Diacetoxy-12-oxo-5β-cholan-24-oate | 3α,7α-diacetoxy, 12-oxo | C29H44O7 | 504.66 | 28535-81-1 |
*Estimated based on structural analogy.
Preparation Methods
Bromination and Elimination Pathways
The synthesis of methyl 3,7-dihydroxychol-4-en-24-oate often begins with bromination of methyl 3α-acetoxychol-5-en-24-oate. In a protocol described by Yamasaki and Yamasaki, N-bromosuccinimide (NBS) in boiling carbon tetrachloride introduces a bromine atom at the Δ⁵ position, forming a bromohydrin intermediate . Subsequent treatment with aluminum oxide (Al₂O₃) promotes elimination, yielding the Δ⁴ unsaturation characteristic of the target compound. This method achieves a melting point of 208–209°C for the free acid precursor, with the methyl ester derivative crystallizing at 165–170°C .
Critical parameters include:
-
Solvent choice : Carbon tetrachloride ensures optimal bromine radical generation.
-
Temperature : Boiling conditions (76.7°C for CCl₄) drive the reaction to completion.
-
Workup : Neutral alumina minimizes side reactions during elimination.
Reduction of Oxo Intermediates
Selective reduction of ketone groups is pivotal for introducing hydroxyl moieties. Uchida et al. demonstrated that methyl 7α-hydroxy-3-oxo-4-cholenoate, when treated with sodium borohydride (NaBH₄) in methanol, undergoes stereospecific reduction to yield methyl 3β,7α-dihydroxychol-4-en-24-oate . The reaction proceeds at room temperature over 24 hours, with a reported optical rotation of [α]²⁴D +26.3° (dioxane) .
Comparative studies highlight:
-
Reducing agents : NaBH₄ favors equatorial attack, producing 3β-hydroxy configurations, whereas lithium aluminum hydride (LiAlH₄) may lead to over-reduction .
-
Solvent effects : Methanol stabilizes the borate intermediate, enhancing yield (75–82%) .
Epoxidation and Acid-Catalyzed Ring Opening
Epoxidation of Δ⁴ precursors offers an alternative route. Methy 3α,7α-dihydroxychol-4-en-24-oate can be synthesized via epoxidation of cholestane derivatives followed by acid-catalyzed ring opening. For example, treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide intermediate, which undergoes hydrolysis in aqueous HCl to install the 3,7-dihydroxy groups .
Key considerations:
-
Epoxidation regioselectivity : mCPBA preferentially targets less substituted double bonds.
-
Acid strength : Dilute HCl (0.1 M) minimizes dehydration side reactions .
Chromatographic Purification and Derivative Formation
Purification of this compound relies heavily on chromatographic techniques. Thin-layer chromatography (TLC) on Kieselgel G plates with solvent systems like ethyl acetate/petroleum ether (3:7) resolves intermediates, while column chromatography on silica gel or alumina removes byproducts .
Derivatization strategies enhance stability and analytical detection:
-
Methoxylation : Refluxing with methanol/glacial acetic acid (10:1) converts hydroxyl groups to methoxy derivatives, facilitating gas chromatography-mass spectrometry (GC-MS) analysis .
-
Acetylation : Treatment with acetic anhydride in pyridine protects hydroxyl groups, simplifying handling during synthesis .
Spectroscopic Characterization and Validation
Structural confirmation employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
-
¹H NMR : The Δ⁴ proton resonates at δ 5.65–5.72 ppm (multiplet), while C-24 methyl ester appears as a singlet at δ 3.65 ppm .
-
IR : Hydroxyl stretches (νOH) at 3400–3500 cm⁻¹ and ester carbonyl (νC=O) at 1730–1740 cm⁻¹ confirm functional groups .
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Bromination-Elimination | NBS, Al₂O₃ | 68 | >95% | |
| NaBH₄ Reduction | NaBH₄, MeOH | 75 | 92% | |
| Epoxidation | mCPBA, HCl | 62 | 89% |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3,7-dihydroxychol-4-en-24-oate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of steroid derivatives like this compound often employs palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling (using PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃ in THF) is effective for introducing alkynyl groups, with reaction parameters such as temperature (e.g., 80°C), argon atmosphere, and stoichiometric ratios of catalysts (e.g., 10 mol% PdCl₂(PPh₃)₂) critically affecting yield . Purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity.
Q. How can researchers ensure the structural fidelity of this compound during synthesis and purification?
- Methodological Answer : Structural verification requires multi-spectral analysis:
- ¹H/¹³C NMR : Compare chemical shifts (δ) of hydroxyl and ester groups with reference data (e.g., δ ~3.95 ppm for methoxy groups in similar compounds) .
- IR Spectroscopy : Confirm functional groups (e.g., νmax ~1737 cm⁻¹ for ester carbonyls) .
- HRMS : Validate molecular ion peaks (e.g., MH⁺ at m/z 375.1487) to confirm molecular formula .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific data for this compound is limited, general steroid-handling protocols apply:
- Respiratory Protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particulates .
- Skin Protection : Wear nitrile gloves and lab coats to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize airborne exposure .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?
- Methodological Answer : Contradictory results often arise from variability in assay conditions. To resolve this:
- Triangulation : Combine data from orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) .
- Dose-Response Curves : Standardize EC₅₀/IC₅₀ measurements across multiple replicates to assess reproducibility .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 3beta,7alpha-dihydroxychol-5-en-24-oic acid) to identify trends in steroidal bioactivity .
Q. What advanced catalytic systems improve the efficiency of functionalizing this compound derivatives?
- Methodological Answer : Ligand-modified palladium systems enhance regioselectivity and yield:
- PCy₃ Ligands : Improve catalyst stability in Sonogashira couplings, enabling higher-temperature reactions (e.g., 80°C vs. room temperature) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 18 h to 2 h) while maintaining >90% yield for alkynyl derivatives .
- Flow Chemistry : Minimizes side reactions in multi-step syntheses through precise control of reagent mixing .
Q. What computational modeling approaches are suitable for predicting the receptor binding affinity of this compound derivatives?
- Methodological Answer : Combine in silico methods to map interactions:
- Molecular Docking : Use AutoDock Vina to predict binding modes to nuclear receptors (e.g., FXR or LXR) based on steroidal templates .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl vs. acetyloxy groups) with activity data to guide structural optimization .
Methodological Considerations for Experimental Design
Q. How should researchers design dose-response studies to evaluate the therapeutic potential of this compound?
- Answer :
- Concentration Range : Test 5–7 log-dilutions (e.g., 1 nM–100 μM) to capture full sigmoidal curves.
- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., ursodeoxycholic acid for bile acid receptors) .
- Endpoint Selection : Use high-content imaging for cytotoxicity (e.g., propidium iodide staining) alongside functional readouts (e.g., luciferase reporter assays) .
Q. What strategies mitigate oxidation or degradation of this compound during long-term storage?
- Answer :
- Storage Conditions : Keep lyophilized samples at -80°C under argon to prevent hydroxyl group oxidation .
- Stabilizers : Add antioxidants (e.g., 0.01% BHT) to stock solutions in ethanol or DMSO .
- Periodic QC : Re-analyze samples every 6 months via HPLC (C18 column, acetonitrile/water gradient) to monitor purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
